molecular formula C23H19N3O B14894918 (3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one

(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one

Cat. No.: B14894918
M. Wt: 353.4 g/mol
InChI Key: MVLHLEBHWBPOLC-OMZCGLGVSA-N
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Description

The compound “(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one” is a complex organic molecule that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the octahydro-1H-4,7-methanoisoindol-1-one core and the subsequent attachment of the 1,10-Phenanthrolin-4-yl ethynyl group. Common synthetic routes may involve:

    Formation of the Core Structure: This step might involve cyclization reactions under specific conditions.

    Attachment of the Ethynyl Group: This could be achieved through coupling reactions, such as Sonogashira coupling, using palladium catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways.

    Medicine: Investigated for its pharmacological properties.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one: shares similarities with other phenanthroline derivatives and isoindoline compounds.

Uniqueness

  • The unique combination of the phenanthroline moiety and the octahydro-1H-4,7-methanoisoindol-1-one core distinguishes it from other compounds, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

(1R,2S,6R,7S,10S)-10-[2-(1,10-phenanthrolin-4-yl)ethynyl]-4-azatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C23H19N3O/c27-23-20-18-8-7-17(19(20)12-26-23)16(18)6-3-13-9-11-25-22-15(13)5-4-14-2-1-10-24-21(14)22/h1-2,4-5,9-11,16-20H,7-8,12H2,(H,26,27)/t16-,17-,18+,19+,20-/m0/s1

InChI Key

MVLHLEBHWBPOLC-OMZCGLGVSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]1[C@@H]3[C@H]2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6

Canonical SMILES

C1CC2C(C1C3C2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6

Origin of Product

United States

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